molecular formula C7H9BrN2O B2873898 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone CAS No. 2097938-49-1

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No. B2873898
CAS RN: 2097938-49-1
M. Wt: 217.066
InChI Key: ITGWZQQPSFFVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a precursor in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” involves the reaction of phenylhydrazine with ((dimethylamino)methylene)pentane-2,4-dione to give 1-phenyl-5-methyl-4-acetypyrazole, followed by bromination upon treatment with Br2 in AcOH .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is 1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

“2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” can react with thioamide derivatives in refluxing EtOH in the presence of triethylamine to afford 4-pyrazolylthiazoles .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is 217.07 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Antimicrobial Agents

The compound has been utilized in the synthesis of various antimicrobial agents. Its structure is conducive to forming derivatives that exhibit potent activity against a range of bacterial and fungal pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas .

Anti-corrosion Applications

In industrial settings, the prevention of corrosion is paramount. 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone derivatives have been assessed for their anti-corrosive properties, particularly on mild steel in acidic environments. The compound has demonstrated significant potential as a corrosion inhibitor, which could be beneficial in extending the life of metal structures and machinery .

Antioxidant Properties

The oxidative stress caused by free radicals can lead to various diseases. Derivatives of this compound have been tested for their antioxidant capabilities, often measured against standard benchmarks like ascorbic acid. The results suggest that these derivatives could be developed into therapeutic agents that help mitigate oxidative damage in biological systems .

Antiviral Activity

Indole derivatives, which share a similar structural motif with 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, have been reported to possess antiviral activities. These compounds have been synthesized and tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing promising inhibitory activity .

Anticancer Research

The indole moiety, which is part of the compound’s structure, is known for its presence in many bioactive molecules with anticancer properties. Research into the derivatives of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone could lead to the development of new anticancer drugs, given the indole ring’s affinity for binding to various receptors involved in tumor growth and proliferation .

Development of Bioactive Pharmaceutical Compounds

This compound serves as a starting material for the synthesis of a wide array of pharmaceutical and biologically active compounds. Its versatility allows for the creation of inhibitors that could be crucial in the treatment of diseases such as hypertension, tuberculosis, and Parkinson’s disease .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a versatile precursor, “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” has potential applications in the synthesis of novel compounds. Its reactions with various derivatives could lead to the development of new materials with potential applications in various fields .

properties

IUPAC Name

2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGWZQQPSFFVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.